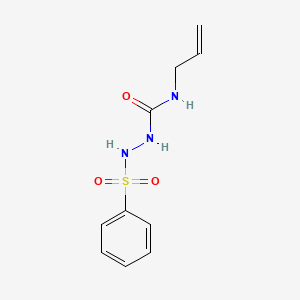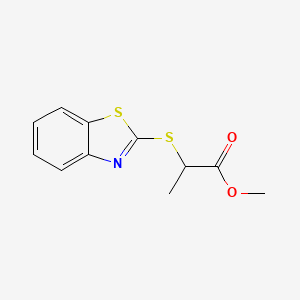
N-allyl-2-(phenylsulfonyl)hydrazinecarboxamide
Vue d'ensemble
Description
N-allyl-2-(phenylsulfonyl)hydrazinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NSC-319726 and is primarily used in the development of novel drugs and therapies.
Mécanisme D'action
The mechanism of action of N-allyl-2-(phenylsulfonyl)hydrazinecarboxamide involves the inhibition of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This enzyme plays a crucial role in energy metabolism and is also involved in various cellular processes, including DNA repair and apoptosis. By inhibiting GAPDH, this compound disrupts the energy metabolism of cancer cells, leading to cell death.
Biochemical and Physiological Effects
This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth. In addition, this compound has been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-allyl-2-(phenylsulfonyl)hydrazinecarboxamide in lab experiments is its potent anticancer activity. This compound has been found to be effective against a wide range of cancer cells, making it a promising candidate for the development of novel cancer therapies. However, one of the limitations of using this compound is its toxicity, which may limit its clinical applications.
Orientations Futures
There are several future directions for the research on N-allyl-2-(phenylsulfonyl)hydrazinecarboxamide. One of the areas of interest is the development of more potent and selective inhibitors of GAPDH. Another area of research is the investigation of the potential applications of this compound in the treatment of neurodegenerative disorders. Furthermore, the development of drug delivery systems that can effectively deliver this compound to target tissues is also an area of interest. Finally, more studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials.
Conclusion
In conclusion, this compound is a promising compound with potential applications in cancer therapy and the treatment of neurodegenerative disorders. Its mechanism of action involves the inhibition of GAPDH, leading to cell death in cancer cells. However, further research is needed to evaluate its safety and efficacy in preclinical and clinical trials.
Applications De Recherche Scientifique
N-allyl-2-(phenylsulfonyl)hydrazinecarboxamide has been extensively studied for its potential applications in cancer therapy. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. In addition, this compound has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
1-(benzenesulfonamido)-3-prop-2-enylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c1-2-8-11-10(14)12-13-17(15,16)9-6-4-3-5-7-9/h2-7,13H,1,8H2,(H2,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGTVKAOQUVRGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NNS(=O)(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1-benzothiophene-3-carboxamide](/img/structure/B4267988.png)
![methyl 5-ethyl-2-[({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4267999.png)
![5-{2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B4268001.png)
![methyl 5-ethyl-2-[(4-morpholinylcarbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4268003.png)
![ethyl 5-[(4-bromophenyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B4268008.png)
amino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4268016.png)
amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4268018.png)
![2-mercapto-6-methyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268022.png)
![N-(3,5-dimethylphenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4268023.png)
![N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4268039.png)
![N-(2,4-dichlorophenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4268045.png)


![2-mercapto-3-[2-(4-methoxyphenyl)ethyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4268092.png)